molecular formula C15H17NO3 B11808200 Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11808200
M. Wt: 259.30 g/mol
InChI Key: VPTDMLCKUPGKKU-UHFFFAOYSA-N
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Description

Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methyl Groups: The methyl groups at positions 5 and 7 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Ester Group: The ester group can be introduced by reacting the quinoline derivative with methyl propanoate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nucleophile-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, inhibiting the replication of cancer cells or microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinolinic Acid: A neuroactive compound involved in the kynurenine pathway.

Uniqueness

Methyl 3-(5,7-dimethyl-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the specific substitution pattern on the quinoline ring and the presence of the ester group, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

methyl 3-(5,7-dimethyl-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C15H17NO3/c1-10-8-11(2)15-12(9-10)16(6-4-13(15)17)7-5-14(18)19-3/h4,6,8-9H,5,7H2,1-3H3

InChI Key

VPTDMLCKUPGKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)C=CN(C2=C1)CCC(=O)OC)C

Origin of Product

United States

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